N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
The compound N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a sulfur-containing acetamide derivative featuring a 4-chlorophenyl group, a thiazole ring substituted with a 3,5-dimethoxyphenylmethyl sulfanyl moiety, and an acetamide linker. N-(Substituted phenyl)acetamides are widely recognized as precursors for synthesizing heterocycles like benzimidazoles, thiadiazoles, and pyrimidines .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-17-7-13(8-18(10-17)26-2)11-27-20-23-16(12-28-20)9-19(24)22-15-5-3-14(21)4-6-15/h3-8,10,12H,9,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSVWQLRRXYJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and relevant case studies.
Chemical Structure and Properties
This compound incorporates a thiazole ring and a chlorophenyl moiety, which are known for their diverse pharmacological properties. The presence of the 3,5-dimethoxyphenyl group may also contribute to its biological efficacy.
Biological Activity Overview
- Antibacterial Activity :
- Enzyme Inhibition :
- Anticancer Potential :
Antibacterial Activity
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | 15.0 |
| Compound B | Bacillus subtilis | Strong | 7.5 |
| This compound | TBD | TBD | TBD |
Note: The specific activity levels and IC50 values for this compound are yet to be determined (TBD) in primary studies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through docking studies and enzyme assays. Preliminary findings suggest a strong binding affinity to AChE and urease.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 12.0 |
| Urease | Non-competitive | 10.0 |
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Elastase Inhibitors: Benzimidazole-Based Acetamides
Key Compounds :
- N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2)
- 2-[[6-chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide (Compound 3)
- N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7)
Structural and Functional Differences :
- Core Structure : These analogs use a benzimidazole ring instead of a thiazole, with sulfanyl linkages to substituted phenyl groups.
- Substituents: 3,5-Dimethylphenyl (Compounds 2, 3) vs. 3,5-dimethoxyphenyl in the target compound.
- The nitro and sulfamoyl groups in Compounds 3 and 7 may modulate electron distribution and binding affinity .
Table 1: Comparison with Elastase Inhibitors
| Feature | Target Compound | Compound 2/3/7 |
|---|---|---|
| Core Heterocycle | Thiazole | Benzimidazole |
| Phenyl Substituent | 3,5-Dimethoxyphenylmethyl | 3,5-Dimethylphenylmethyl |
| Biological Target | Not reported | Elastase inhibition |
| Key Functional Groups | Acetamide, sulfanyl | Acetamide, sulfonyl/nitro |
CK1-Specific Inhibitors: Dihydropyrimidine Derivatives
Key Compound :
- 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)
Structural and Functional Differences :
- Core Structure : A dihydropyrimidine ring replaces the thiazole, with a trifluoromethyl benzo[d]thiazole group.
- Activity : Compound 19 is a CK1 inhibitor, suggesting that the target compound’s thiazole core could be optimized for kinase selectivity.
Key Compound :
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Structural and Functional Differences :
- Substituents : Features a nitro group and methylsulfonyl moiety instead of the thiazole-dimethoxyphenyl system.
Morpholino-Containing Analog
Key Compound :
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
Structural and Functional Differences :
- Substituents: A morpholino group replaces the 3,5-dimethoxyphenylmethyl sulfanyl moiety. Morpholino’s cyclic amine structure enhances solubility and hydrogen-bonding capacity, contrasting with the bulkier, lipophilic dimethoxyphenyl group in the target compound .
Crystallographic Comparisons
Key Compounds :
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Structural Insights :
- Core Structure: A diaminopyrimidine sulfanyl group replaces the thiazole ring.
- Crystallography : These analogs exhibit intermolecular hydrogen bonding (e.g., N—H⋯O and C—H⋯S interactions), which stabilize their crystal lattices. The target compound’s thiazole and dimethoxyphenyl groups may favor π-π stacking or C—H⋯O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
